2-(((1-(5-(4-Methylphenyl)-2-thienyl)ethylidene)amino)oxy)propanoic acid ethyl ester
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Overview
Description
2-(((1-(5-(4-Methylphenyl)-2-thienyl)ethylidene)amino)oxy)propanoic acid ethyl ester is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a unique structure that includes a thienyl group, a methylphenyl group, and an ethyl ester moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1-(5-(4-Methylphenyl)-2-thienyl)ethylidene)amino)oxy)propanoic acid ethyl ester typically involves the following steps:
Formation of the Thienyl Group: The thienyl group can be synthesized through the reaction of a suitable thiophene derivative with an appropriate reagent under controlled conditions.
Introduction of the Methylphenyl Group: The methylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where a methyl group is added to a phenyl ring.
Formation of the Ethyl Ester Moiety: The ethyl ester moiety is formed through esterification, where propanoic acid reacts with ethanol in the presence of an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(((1-(5-(4-Methylphenyl)-2-thienyl)ethylidene)amino)oxy)propanoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
2-(((1-(5-(4-Methylphenyl)-2-thienyl)ethylidene)amino)oxy)propanoic acid ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of perfumes, flavoring agents, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(((1-(5-(4-Methylphenyl)-2-thienyl)ethylidene)amino)oxy)propanoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavoring agents.
Ethyl propanoate: An ester with similar structural features, used in perfumes and as a solvent.
Uniqueness
2-(((1-(5-(4-Methylphenyl)-2-thienyl)ethylidene)amino)oxy)propanoic acid ethyl ester is unique due to its complex structure, which includes both aromatic and heterocyclic components
Properties
CAS No. |
93599-08-7 |
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Molecular Formula |
C18H21NO3S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
ethyl 2-[(Z)-1-[5-(4-methylphenyl)thiophen-2-yl]ethylideneamino]oxypropanoate |
InChI |
InChI=1S/C18H21NO3S/c1-5-21-18(20)14(4)22-19-13(3)16-10-11-17(23-16)15-8-6-12(2)7-9-15/h6-11,14H,5H2,1-4H3/b19-13- |
InChI Key |
ZTODSPKTRYNHNA-UYRXBGFRSA-N |
Isomeric SMILES |
CCOC(=O)C(C)O/N=C(/C)\C1=CC=C(S1)C2=CC=C(C=C2)C |
Canonical SMILES |
CCOC(=O)C(C)ON=C(C)C1=CC=C(S1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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